molecular formula C10H14N2O4S B2481079 4-tert-butyl-3-nitrobenzene-1-sulfonamide CAS No. 218442-56-9

4-tert-butyl-3-nitrobenzene-1-sulfonamide

Cat. No.: B2481079
CAS No.: 218442-56-9
M. Wt: 258.29
InChI Key: QSGJVCLBOLUALD-UHFFFAOYSA-N
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Description

4-tert-butyl-3-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes a tert-butyl group, a nitro group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-3-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of tert-butylbenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-butyl-3-nitrobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-nitrobenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, making the compound useful in antibacterial applications .

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl-4-nitrobenzene: Similar structure but lacks the sulfonamide group.

    4-tert-butyl-2-iodo-1-nitrobenzene: Contains an iodine atom instead of the sulfonamide group.

    4-tert-butylbenzenesulfonamide: Lacks the nitro group

Uniqueness

4-tert-butyl-3-nitrobenzene-1-sulfonamide is unique due to the presence of both the nitro and sulfonamide groups on the same benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-tert-butyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)8-5-4-7(17(11,15)16)6-9(8)12(13)14/h4-6H,1-3H3,(H2,11,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGJVCLBOLUALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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